molecular formula C18H21NO2 B502209 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-52-7

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine

Cat. No.: B502209
CAS No.: 880805-52-7
M. Wt: 283.4g/mol
InChI Key: WGRGEPJYMGHQTR-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the pursuit of new therapeutic agents for neurodegenerative conditions. This compound is built upon an innovative 3- and 4-benzyloxy-benzylamino chemical scaffold, which has been identified as a promising template for the development of highly selective human butyrylcholinesterase (hBChE) inhibitors . In the context of Alzheimer's disease research, selective inhibition of hBChE has emerged as a pivotal strategy. Butyrylcholinesterase serves as a co-regulator of cholinergic neurotransmission, and its activity becomes predominant in the advanced stages of Alzheimer's disease, overtaking the role of acetylcholinesterase (AChE). This compound allows researchers to investigate selective BChE inhibition, which is associated with procognitive effects in models and is believed to circumvent the peripheral side effects often linked with general cholinesterase inhibitors . The core research value of this amine lies in its role as a key synthetic intermediate or a structural analog for creating novel compounds. It enables structural-activity relationship (SAR) studies focused on critical modifications, including the exploration of positional isomerism of the benzyloxy group and the role of the molecule's basic amine center. These studies are fundamental for optimizing potency, selectivity, and drug-like properties for central nervous system (CNS) targets. Furthermore, compounds based on this scaffold have demonstrated favorable predicted blood-brain barrier (BBB) permeation, a crucial characteristic for targeting CNS disorders, along with favorable gastrointestinal absorption profiles as indicated by compliance with Lipinski's and Veber's rules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRGEPJYMGHQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde (Fig. 1, Fragment A), which undergoes reductive amination with prop-2-en-1-amine (allylamine) in methanol under ambient conditions. Sodium borohydride (NaBH₄) serves as the reducing agent, facilitating imine intermediate reduction to the target secondary amine.

Table 1: Reductive Amination Optimization

ParameterConditionYield (%)Source
SolventMethanol95
Reducing AgentNaBH₄ (0°C → RT)95
Reaction Time3 hours95
TemperatureRoom Temperature (RT)95

This method achieved a 95% yield for analogous compounds, underscoring its efficiency.

Mechanistic Insights

Reductive amination proceeds via:

  • Imine Formation : Condensation of the aldehyde carbonyl with allylamine.

  • Borohydride Reduction : Stereoselective delivery of hydride to the imine C=N bond, yielding the secondary amine.

The electron-donating benzyloxy and methoxy groups enhance aldehyde electrophilicity, accelerating imine formation.

Alternative Alkylation Approaches

Sequential Etherification and Alkylation

A modular route involves:

  • Etherification : Introducing the benzyloxy group to 3-methoxyphenol using benzyl bromide under basic conditions.

  • Alkylation : Reacting the resultant 4-benzyloxy-3-methoxybenzyl chloride with allylamine in acetonitrile (K₂CO₃, KI catalyst).

Table 2: Alkylation Reaction Parameters

ReagentRoleConditionYield (%)
K₂CO₃BaseReflux, 24 hours85
KICatalytic iodide sourceReflux, 24 hours85
CH₃CNSolventReflux, 24 hours85

This method affords moderate yields (85%) but offers flexibility for introducing diverse alkyl groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. High-performance liquid chromatography (HPLC) confirms >98% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.85 (s, 1H, Ar-H), 5.90–5.70 (m, 1H, CH₂=CH), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, NCH₂).

  • HRMS : m/z 283.1572 [M+H]⁺ (calculated for C₁₈H₂₁NO₂: 283.1572).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Reductive Amination9598High
Alkylation8595Moderate

Reductive amination outperforms alkylation in yield and scalability, making it the preferred industrial route.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky benzyloxy groups may slow imine formation; microwave-assisted synthesis could enhance reaction rates.

  • Byproduct Formation : Over-alkylation is mitigated using stoichiometric allylamine and low temperatures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the double bond in the allyl group, resulting in the corresponding amine or alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines or alkanes.

Scientific Research Applications

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by mimicking the substrate or binding to an allosteric site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine
  • Synonyms: N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine, ZINC6702505, MFCD07364896 .
  • Molecular Formula: C₁₉H₂₁NO₂
  • Key Features: A secondary amine with a 4-benzyloxy-3-methoxybenzyl group attached to an allylamine (prop-2-en-1-yl) moiety.

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amine Substituents

Compound Name Amine Substituent Molecular Formula Key Differences/Applications References
This compound Prop-2-en-1-yl (allyl) C₁₉H₂₁NO₂ Reference compound; allyl group may enhance reactivity in covalent binding applications.
N-(3-ethoxy-4-methoxybenzyl)-2-(4-hydroxyphenyl)ethan-1-amine (Compound 15) 2-(4-Hydroxyphenyl)ethyl C₁₉H₂₅NO₃ Ethoxy substituent replaces benzyloxy; hydroxyl group improves solubility. Tested as a butyrylcholinesterase inhibitor .
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethan-1-amine (Compound 18) 2-Phenylethyl C₁₉H₂₅NO₂ Lacks allyl group; phenethyl substituent may alter receptor selectivity .
N-[4-(Benzyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine 3-Morpholin-4-ylpropyl C₂₃H₃₀N₂O₃ Morpholine ring introduces polarity; potential CNS applications due to blood-brain barrier penetration .

Analogs with Varied Aromatic Substituents

Compound Name Aromatic Substituents Molecular Formula Key Differences/Applications References
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine N-Methyl substitution C₁₈H₂₃NO₂ Methyl group on amine reduces steric hindrance; simpler structure for SAR studies .
N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine Propargyl group, 4-methoxyphenyl C₁₈H₁₇NO Propargyl group enables click chemistry; used in Pd-catalyzed coupling reactions .
2-(5-methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT) 5-Methoxyindole core C₁₅H₂₀N₂O Indole moiety confers serotonin receptor affinity; studied as a psychoactive compound .

Key Research Findings

  • Biological Activity: Analogs with hydroxyl or morpholine groups (e.g., Compound 15) exhibit enhanced enzyme inhibition profiles, likely due to hydrogen-bonding interactions .
  • Ethoxy or hydroxyl substitutions mitigate this trade-off . Stability: Allylamines may undergo oxidation or Michael addition reactions, necessitating protective strategies during synthesis .
  • Synthetic Challenges: Hydrogenolysis of benzyloxy groups (e.g., in Quebecol synthesis) requires careful control to avoid over-reduction . Morpholine-containing analogs require multistep syntheses, increasing complexity .

Biological Activity

Introduction

The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is an organic molecule notable for its complex structure, which includes a benzyloxy group, a methoxy group, and an allyl amine moiety. This structural configuration positions it within a class of compounds frequently examined for their potential biological activities and pharmaceutical applications. Understanding its biological activity entails exploring its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO2C_{18}H_{21}NO_2, and it has a molecular weight of approximately 285.36 g/mol. The presence of both benzyloxy and methoxy substituents on the aromatic ring enhances its chemical reactivity and interaction with biological systems.

Synthesis

Synthesis of this compound can be achieved through several methods, typically involving the alkylation of an aromatic amine followed by functionalization to introduce the allyl group. A common synthetic route includes:

  • Preparation of the Benzyloxy-Substituted Intermediate : This involves the reaction of phenol derivatives with benzyl bromide in the presence of a base.
  • Formation of the Allyl Amine : The allyl amine can be synthesized through standard amination reactions.
  • Final Coupling Reaction : The benzyloxy intermediate is coupled with the allyl amine under specific conditions to yield the final product.

Biological Activity

The biological activity of This compound has been explored through various studies that predict its pharmacological effects based on structural similarities with other bioactive compounds.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the compound's bioactivity spectrum, indicating potential therapeutic applications such as:

  • Antimicrobial Activity : Similar compounds exhibit properties that inhibit bacterial growth.
  • Anticancer Properties : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Binding Affinity : Interaction with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : Potential inhibition of pathways involved in cell proliferation and migration.

Comparative Analysis with Similar Compounds

To elucidate the uniqueness of This compound , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzylamineMethoxy group on benzeneAntidepressant properties
BenzylamineSimple benzene ring with an amineAntimicrobial activity
AllylamineContains an allyl groupUsed in organic synthesis
2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF)Benzofuran derivativeAnti-metastatic effects in HCC

The combination of both benzyloxy and methoxy substituents along with an allyl amine structure may enhance interaction with biological targets compared to simpler analogs, potentially resulting in distinct pharmacological profiles not observed in other compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity associated with compounds similar to This compound :

  • Anti-Metastatic Effects : Research indicates that derivatives like BMBF suppress motility and migration in hepatocellular carcinoma (HCC) cells by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
  • Antioxidant Activity : Compounds within this structural class have demonstrated significant antioxidant properties, contributing to their potential therapeutic applications .
  • Inhibition Studies : Various derivatives have shown inhibitory effects on nitric oxide production in macrophage cell lines, suggesting anti-inflammatory properties .

Q & A

Q. What are the key factors affecting the synthesis yield of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine, and how can they be optimized?

The synthesis yield depends on reaction temperature, solvent choice, catalyst type, and reaction time. For example, palladium or copper catalysts in dimethylformamide (DMF) under inert atmospheres improve coupling efficiency . Precise control of stoichiometric ratios (e.g., aldehyde-to-amine ratios) and stepwise purification using column chromatography or recrystallization minimizes side reactions and enhances purity . Monitoring intermediates via TLC ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying benzyloxy and methoxy substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine stretches at ~3200 cm⁻¹), while TLC provides rapid purity checks during synthesis .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should test degradation in solvents (e.g., DMSO, ethanol) and under light, temperature, and humidity. For example, storing at -20°C in amber vials under nitrogen prevents oxidation of the propenylamine group . Accelerated stability testing via HPLC or NMR at elevated temperatures (e.g., 40°C) quantifies degradation kinetics .

Q. What purification methods are recommended for isolating high-purity samples?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively separates impurities . Recrystallization from ethanol or methanol improves crystalline purity, while centrifugal partition chromatography may resolve stereoisomers if present . Post-purification, lyophilization ensures solvent-free storage .

Advanced Research Questions

Q. What reaction mechanisms underlie the oxidation steps in synthesizing triazolo derivatives from this compound?

Oxidation with sodium hypochlorite (NaOCl) in ethanol facilitates cyclization to form triazolo[4,3-a]pyridine derivatives. The mechanism involves hypochlorite-mediated dehydrogenation, forming a nitrene intermediate that undergoes intramolecular cyclization with the pyridine ring . Kinetic studies using stopped-flow NMR can elucidate rate-determining steps .

Q. How can in vitro and in vivo models evaluate the compound’s pharmacological activity?

For neuroprotective or anticancer activity, use cell lines (e.g., SH-SY5Y neurons, MCF-7 breast cancer) with viability assays (MTT, ATP-luciferase). In vivo, administer doses (e.g., 10–100 mg/kg) in rodent models, monitoring pharmacokinetics via LC-MS/MS . Target engagement is validated using receptor-binding assays (e.g., radioligand displacement) .

Q. How should researchers resolve contradictory data between NMR and mass spectrometry results?

Contradictions may arise from isotopic impurities or stereochemical variations. Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns and HRMS isotopic distribution. For example, a mismatch in molecular ion peaks may indicate salt adducts; reanalyze samples with additives like formic acid to suppress adduct formation .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

Density Functional Theory (DFT) calculates electrostatic potentials of the benzyloxy and propenylamine groups to predict binding affinity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin receptors . QSAR models trained on IC₅₀ data from analogs optimize substituent effects .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Exothermic reactions (e.g., cyclization) require temperature-controlled reactors to prevent runaway side reactions . Solvent volume reduction via rotary evaporation must balance yield and purity; continuous flow systems improve scalability . Process Analytical Technology (PAT) monitors critical parameters in real time .

Q. Are there alternative synthetic routes to improve stereochemical control or reduce steps?

Asymmetric catalysis using chiral ligands (e.g., BINAP) during propenylamine formation can enhance enantiomeric excess . One-pot tandem reactions combining reductive amination and benzyloxy protection reduce intermediate isolation steps . Microwave-assisted synthesis shortens reaction times for heat-sensitive steps .

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